molecular formula C31H22F5NO4S B15124501 (2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

Cat. No.: B15124501
M. Wt: 599.6 g/mol
InChI Key: PSDSBWKIZVGTFE-UHFFFAOYSA-N
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Description

(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is a complex organic compound that features a combination of fluorinated aromatic rings, a benzylsulfanyl group, and a fluorenylmethoxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate typically involves multiple steps:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Protected Amino Acid: The starting material, an amino acid, is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.

    Introduction of the Benzylsulfanyl Group: The protected amino acid is then reacted with benzylthiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzylsulfanyl derivative.

    Attachment of the Pentafluorophenyl Group: Finally, the benzylsulfanyl-protected amino acid is coupled with pentafluorophenol using a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the Fmoc protecting group using a base such as piperidine.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Piperidine, hydrazine.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected amino acids.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.

    Materials Science: The compound’s fluorinated aromatic rings make it useful in the design of novel materials with unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate depends on its application. In medicinal chemistry, it may act as a prodrug, where the Fmoc group is removed in vivo to release the active amino acid derivative. The benzylsulfanyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    (2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(tert-butoxycarbonylamino)propanoate: Similar structure but with a tert-butoxycarbonyl protecting group instead of Fmoc.

    (2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(acetylamino)propanoate: Similar structure but with an acetyl protecting group.

Uniqueness

The uniqueness of (2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate lies in its combination of a highly fluorinated aromatic ring, a benzylsulfanyl group, and an Fmoc-protected amino acid. This combination provides distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSBWKIZVGTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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